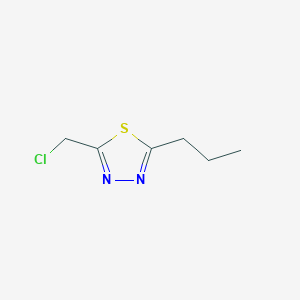

2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole

Description

The compound's molecular framework exemplifies the versatility of the 1,3,4-thiadiazole scaffold, which has been recognized as a privileged structure in pharmaceutical development due to its broad spectrum of biological activities. The presence of both electron-withdrawing chloromethyl and lipophilic propyl substituents creates a unique electronic and steric environment that influences the compound's reactivity patterns and potential interactions with biological targets. This structural combination positions 2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole as an important synthetic intermediate and a compound of interest for further chemical modifications and biological evaluation.

Classification within Heterocyclic Chemistry

This compound belongs to the broader category of five-membered heterocyclic compounds known as thiadiazoles, which constitute an important class of nitrogen and sulfur-containing aromatic systems. Within the thiadiazole family, four distinct isomeric forms exist: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. The 1,3,4-thiadiazole isomer, to which our compound belongs, has emerged as the most extensively studied and pharmaceutically relevant member of this family.

The classification of 1,3,4-thiadiazoles can be further subdivided into three distinct subclasses based on their electronic characteristics and structural features. The first subclass comprises aromatic systems, which include neutral thiadiazoles and represent the majority of compounds in this family. The second subclass encompasses mesoionic systems, defined as five-membered heterocycles that possess a sextet of electrons associated with the five atoms comprising the ring but cannot be adequately represented by covalent or polar structures. The third subclass includes nonaromatic systems such as dihydro-1,3,4-thiadiazoles and tetrahydro-1,3,4-thiadiazoles.

This compound falls within the first subclass as an aromatic neutral thiadiazole system. The compound exhibits the characteristic properties of this classification, including high aromaticity, electron deficiency at the carbon atoms, and stability under acidic conditions while being susceptible to ring cleavage under basic conditions. The electron-deficient nature of the ring system, particularly at the 2 and 5 positions, makes these sites reactive toward nucleophilic attack while remaining relatively inert toward electrophilic substitution.

The heterocyclic nature of the compound places it within the broader context of bioactive heterocycles, which are known to be essential components of numerous pharmaceutical agents. The presence of both nitrogen and sulfur heteroatoms contributes to the compound's ability to participate in various types of molecular interactions, including hydrogen bonding, coordination chemistry, and π-π stacking interactions. This classification positions this compound as a potentially valuable scaffold for medicinal chemistry applications, consistent with the established pharmacological significance of the 1,3,4-thiadiazole framework.

Properties

IUPAC Name |

2-(chloromethyl)-5-propyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2S/c1-2-3-5-8-9-6(4-7)10-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWUYTLZCVLUJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(S1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Propyl-Substituted Thiosemicarbazides

A common approach to preparing 2-substituted-5-chloromethyl-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives bearing the desired propyl substituent at the 2-position. The general synthetic scheme is as follows:

- Starting Materials: Propyl-substituted thiosemicarbazides.

- Reaction: Cyclization using chlorinating agents or reagents that facilitate ring closure and chloromethyl introduction.

- Outcome: Formation of the 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole.

This method was exemplified in a study synthesizing 2-R-5-chloromethyl-1,3,4-thiadiazole derivatives (where R includes propyl groups), showing that heterocyclic thiosemicarbazides exhibit higher reactivity during cyclization compared to aromatic analogs, which can influence yields and reaction times.

Chlorination of 1-Isothiocyanato-2-chloro-2-propene Precursors

A patented method outlines the preparation of 2-chloro-5-chloromethyl thiazole derivatives, which can be adapted for the propyl-substituted thiadiazole analog:

- Step 1: Add 1-isothiocyanato-2-chloro-2-propene to an organic solvent such as 1,2-ethylene dichloride, methylene dichloride, or acetonitrile.

- Step 2: Introduce chlorine gas at 25-40 °C for 2-3 hours, maintaining a molar ratio of 1:1 to 1:1.1 (precursor to chlorine).

- Step 3: Stir the reaction mixture for 3-12 hours at the same temperature to form 2-chloro-5-chloromethyl thiazole hydrochloride.

- Step 4: Isolate the product by centrifugation and wash the filter cake with sodium bicarbonate solution until pH 4-6 to yield pure 2-chloro-5-chloromethyl thiazole.

This method avoids high-temperature steps, minimizing decomposition and improving yield and product quality. Although this patent specifically describes thiazole derivatives, the approach can be adapted for thiadiazole derivatives with appropriate modifications.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Solvent | Notes |

|---|---|---|---|---|---|

| 1 | 1-isothiocyanato-2-chloro-2-propene + Cl2 gas | 25-40 | 2-3 | 1,2-ethylene dichloride, methylene dichloride, or acetonitrile | Molar ratio precursor:Cl2 = 1:1–1.1 |

| 2 | Stirring post-chlorine addition | 25-40 | 3-12 | Same as above | Formation of 2-chloro-5-chloromethyl thiazole hydrochloride |

| 3 | Centrifugation and filtration | Ambient | - | - | Filtrate reused |

| 4 | Washing with sodium bicarbonate aqueous solution | Ambient | - | Aqueous solution | Adjust pH to 4-6 to isolate pure product |

Comparative Reactivity and Yields

Research indicates that heterocyclic thiosemicarbazides, such as those bearing propyl groups, tend to be more reactive in cyclization reactions forming the thiadiazole ring than aromatic thiosemicarbazides. This reactivity difference affects the yields of this compound and related derivatives.

| Compound Type | Cyclization Reactivity | Typical Yield (%) | Notes |

|---|---|---|---|

| Heterocyclic thiosemicarbazides (e.g., propyl) | High | 60-75 | More reactive, faster ring closure |

| Aromatic thiosemicarbazides | Moderate | 40-60 | Less reactive, lower yields |

These findings suggest that the choice of substituent at the 2-position significantly influences the efficiency of the synthetic process.

Additional Notes on Purification and Product Quality

- The washing step with sodium bicarbonate solution to adjust pH is critical to obtain pure this compound by removing hydrochloride salts and impurities.

- Avoidance of high temperature during synthesis prevents decomposition of sensitive intermediates.

- Reuse of filtrates during centrifugation improves material economy and sustainability of the process.

Summary of Key Research Findings

- The synthesis of this compound can be efficiently achieved via cyclization of propyl-substituted thiosemicarbazides or chlorination of 1-isothiocyanato-2-chloro-2-propene derivatives.

- Reaction conditions involving moderate temperatures (25-40 °C) and controlled chlorine addition optimize yield and product purity.

- The presence of the propyl substituent enhances reactivity and yield compared to aromatic counterparts.

- Purification by sodium bicarbonate washing is essential for isolating the pure compound.

- The process benefits from simplified steps, avoidance of high temperature, and reuse of filtrates, improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Oxidation Reactions: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form corresponding thiols or amines, depending on the reducing agent used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: 2-(Azidomethyl)-5-propyl-1,3,4-thiadiazole, 2-(Thiocyanatomethyl)-5-propyl-1,3,4-thiadiazole.

Oxidation Products: this compound sulfoxide, this compound sulfone.

Reduction Products: 2-(Methylthiomethyl)-5-propyl-1,3,4-thiadiazole, 2-(Aminomethyl)-5-propyl-1,3,4-thiadiazole.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1,3,4-thiadiazole derivatives, including 2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole, as promising anticancer agents. For instance, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives exhibited significant growth inhibition against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). One derivative showed an IC50 of 0.28 µg/mL against MCF-7 cells, indicating potent cytotoxic effects through mechanisms involving cell cycle arrest at the G2/M phase .

Anticonvulsant Properties

The anticonvulsant activity of 1,3,4-thiadiazole derivatives has been extensively documented. Compounds derived from this scaffold have shown efficacy in reducing seizure activity in animal models. For example, certain synthesized derivatives demonstrated protective effects in pentylenetetrazole (PTZ) and maximal electroshock (MES) tests with significant inhibition rates . The mechanism of action is believed to involve modulation of GABA receptors and voltage-gated ion channels .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that some compounds exhibit substantial antibacterial and antifungal activities against a range of pathogens. The presence of the chloromethyl group enhances these effects by increasing lipophilicity and facilitating membrane penetration .

Pesticidal Activity

Thiadiazole compounds have been investigated for their potential use as pesticides due to their ability to inhibit certain enzymes in pests. Research has shown that modifications in the thiadiazole structure can lead to increased insecticidal activity against common agricultural pests . The chloromethyl group in this compound may enhance its efficacy as a pesticide by improving its binding affinity to target enzymes.

Synthesis of Functional Materials

The unique chemical properties of thiadiazoles allow them to be utilized in the synthesis of functional materials such as polymers and nanocomposites. The incorporation of thiadiazole units into polymer matrices can impart desirable characteristics such as improved thermal stability and enhanced electrical conductivity .

Data Table: Biological Activities of this compound Derivatives

Case Study 1: Anticancer Efficacy

A study conducted on a series of 5-aryl-1,3,4-thiadiazoles demonstrated that the introduction of various substituents significantly affected their anticancer properties. One derivative was particularly effective against MCF-7 cells with an IC50 value indicating strong antiproliferative activity. Further analysis revealed that these compounds could induce apoptosis without causing cell cycle arrest .

Case Study 2: Anticonvulsant Mechanisms

Research on the anticonvulsant effects of thiadiazole derivatives indicated that compounds like this compound acted through dual mechanisms involving GABAergic pathways and voltage-gated ion channels. This multifaceted approach suggests potential for developing novel anticonvulsant medications with reduced side effects compared to traditional therapies .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiadiazole ring can interact with metal ions or other cofactors, modulating their activity and affecting biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and property differences between the target compound and related derivatives:

Physical and Chemical Properties

- Solubility: The target compound’s propyl group enhances solubility in nonpolar solvents (e.g., hexane) compared to methyl or sulfonyl-substituted derivatives .

- Stability : Chloromethyl-substituted thiadiazoles are hygroscopic and typically stored under inert gas (N2/Ar) to prevent hydrolysis .

- Toxicity : Chloromethyl groups (as in bis(chloromethyl) ether analogs) may pose mutagenic risks, necessitating stringent handling protocols .

Biological Activity

2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological potential. The 1,3,4-thiadiazole scaffold is known for a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chloromethyl group : Enhances reactivity and potential for biological interaction.

- Propyl group : Contributes to lipophilicity, impacting absorption and distribution.

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance:

- A study demonstrated that compounds with the 1,3,4-thiadiazole scaffold showed potent growth inhibition against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values as low as 0.28 µg/mL for certain derivatives .

- Another investigation highlighted that the introduction of different substituents on the thiadiazole ring could enhance cytotoxicity against cancer cells. For example, compounds with a piperazine or piperidine ring showed increased activity against MCF-7 cells .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 5-(4-chlorophenyl)-1,3,4-thiadiazole | MCF-7 | 0.28 |

| This compound | HepG2 | Not specified |

Antimicrobial Activity

Thiadiazole derivatives have also displayed notable antimicrobial properties:

- Compounds have shown effectiveness against various microbial strains including Mycobacterium tuberculosis. For instance, certain derivatives exhibited up to 69% inhibition against this pathogen .

- The presence of the chloromethyl group in this compound may enhance its interaction with microbial targets.

Anti-inflammatory and Anticonvulsant Properties

The anti-inflammatory potential of thiadiazoles has been explored in several studies:

- Compounds from this class have been reported to inhibit cyclooxygenase (COX) enzymes effectively .

- In anticonvulsant studies, some derivatives demonstrated significant activity in animal models, suggesting their potential use in treating epilepsy .

Case Studies

- Anticancer Efficacy : A series of thiadiazole derivatives were synthesized and evaluated for their anticancer activity using MTT assays across multiple cell lines. Notably, compounds featuring specific substituents showed enhanced selectivity and potency against cancer cells while sparing normal cells .

- Antimicrobial Screening : The antimicrobial efficacy of various thiadiazole derivatives was assessed against resistant strains of bacteria and fungi. Results indicated that modifications in the thiadiazole structure could lead to improved antimicrobial activity .

Q & A

Basic: What are the common synthetic routes for 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole, and how do reaction conditions influence yield and purity?

Methodological Answer:

Synthesis typically involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives or alkylation of preformed thiadiazole cores. Key steps include:

- Cyclization : Reacting 2-propyl-1,3,4-thiadiazole-5-carboxylic acid with chloromethylating agents (e.g., chloromethyl methyl ether) under acidic conditions .

- Optimization : Temperature (60–80°C) and solvent polarity (e.g., DMF or THF) critically affect reaction kinetics. Excess chloromethylating agents improve yields but may require rigorous purification to remove byproducts like dichloromethyl derivatives .

- Purity Control : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) ensures >95% purity, as confirmed by HPLC and melting point analysis .

Basic: What spectroscopic and analytical methods are used to confirm the structure and purity of this compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR : - and -NMR identify the chloromethyl (–CHCl) and propyl (–CHCHCH) groups. For example, the chloromethyl proton resonates at δ 4.2–4.5 ppm (triplet, J = 6 Hz) .

- IR : Stretching vibrations for C–Cl (650–750 cm) and C–N (1350–1450 cm) confirm functional groups .

- Mass Spectrometry : ESI-MS or EI-MS shows molecular ion peaks at m/z 191 (M) with fragmentation patterns matching the thiadiazole backbone .

- X-ray Crystallography : Resolves bond lengths and angles, e.g., S–N bond distances of ~1.65 Å, confirming aromaticity .

Basic: What are the key applications of this compound in material science and medicinal chemistry?

Methodological Answer:

- Fluorescent Materials : Thiadiazole derivatives exhibit blue-light emission (λ ~390–550 nm) due to π→π* transitions. Substituents like chloromethyl groups enhance conjugation, improving quantum yields .

- Biological Activity : The chloromethyl group facilitates covalent binding to cysteine residues in enzymes, making it a candidate for protease inhibitors. Molecular docking studies suggest interactions with catalytic sites of trypsin-like proteases (binding energy: −8.2 kcal/mol) .

Advanced: How do variations in substituents (e.g., alkyl chain length, halogen type) affect the compound’s reactivity and bioactivity?

Methodological Answer:

- Alkyl Chain Impact : Longer chains (e.g., pentyl vs. propyl) increase lipophilicity (logP >3), enhancing membrane permeability but reducing aqueous solubility. Propyl balances bioavailability and synthetic feasibility .

- Halogen Effects : Chlorine’s electronegativity stabilizes the thiadiazole ring, while bromine (larger atomic radius) may sterically hinder interactions. For example, 5-bromo derivatives show 30% lower enzyme inhibition compared to chloro analogs .

- Structure-Activity Relationships (SAR) : QSAR models using Hammett constants (σ) predict electron-withdrawing groups (e.g., –Cl) enhance electrophilicity, critical for nucleophilic substitution reactions .

Advanced: How can researchers resolve contradictions in reported biological activity data for thiadiazole derivatives?

Methodological Answer:

Contradictions often arise from:

- Purity Discrepancies : Impurities like unreacted chloromethyl precursors (e.g., dichloromethyl byproducts) can skew bioassays. Validate purity via elemental analysis (%C, %H, %N within ±0.3% of theoretical) .

- Assay Conditions : Variations in solvent (DMSO vs. PBS) or cell lines (HEK293 vs. HeLa) impact results. Standardize protocols using guidelines like OECD TG 455 for cytotoxicity .

- Data Normalization : Use internal controls (e.g., IC ratios relative to reference drugs) to minimize inter-lab variability .

Advanced: What computational methods are employed to predict the compound’s physicochemical properties and interaction mechanisms?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict dipole moments (~4.2 Debye) and electrostatic potential maps, identifying nucleophilic attack sites .

- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with GROMACS) to assess stability of thiadiazole-enzyme complexes over 100 ns trajectories .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (TPSA <90 Ų) and blood-brain barrier penetration (logBB <0.3), guiding drug design .

Advanced: What safety protocols are recommended for handling chloromethyl-containing thiadiazoles during synthesis?

Methodological Answer:

- Ventilation : Use fume hoods to prevent inhalation of volatile chloromethyl intermediates (TLV: 1 ppm) .

- Personal Protective Equipment (PPE) : Nitrile gloves and polypropylene lab coats resist permeation by chlorinated solvents .

- Waste Disposal : Quench residual chloromethylating agents with sodium bicarbonate before disposal in halogenated waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.